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The remarkably strong and specific interaction between avidin and biotin has become a

cornerstone of modern life science research, particularly in the development and execution of

sensitive immunoassays. With a dissociation constant (Kd) in the femtomolar range (≈10⁻¹⁵ M),

the avidin-biotin bond is one of the strongest non-covalent interactions known in nature, making

it an ideal tool for signal amplification and analyte detection.[1][2][3][4] This technical guide

provides a comprehensive overview of the core principles of the avidin-biotin system, its

application in various immunoassay formats, detailed experimental protocols, and the

underlying biochemical data.

Core Principles of the Avidin-Biotin Interaction
Avidin, a glycoprotein found in the egg whites of birds, reptiles, and amphibians, is a tetrameric

protein with four identical subunits, each capable of binding one molecule of biotin (Vitamin

B7).[5][6] Streptavidin, a protein isolated from the bacterium Streptomyces avidinii, shares a

similar tetrameric structure and high-affinity for biotin.[3][4] While structurally similar, key

differences between avidin and streptavidin, such as glycosylation and isoelectric point,

influence their use in specific applications.

The strength of the avidin-biotin interaction is attributed to a combination of factors, including

extensive hydrogen bonding and hydrophobic interactions within the deep binding pocket of the

avidin/streptavidin molecule.[6] This robust interaction is resistant to extremes of pH,
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temperature, organic solvents, and denaturing agents, ensuring its stability across a wide

range of experimental conditions.[4]

Quantitative Analysis of Avidin-Biotin Binding
The following table summarizes the key quantitative parameters that define the interaction

between biotin and its binding partners.

Parameter Avidin Streptavidin Reference(s)

Dissociation Constant

(Kd)
~10⁻¹⁵ M ~10⁻¹⁴ M [1][2][3][4]

Association Rate

Constant (kon)

Slower than diffusion-

limited

3.0 x 10⁶ - 4.5 x 10⁷

M⁻¹s⁻¹
[1][2][7]

Molecular Weight

(Tetramer)
67-68 kDa 52 kDa [3][8]

Isoelectric Point (pI) ~10.5 (basic) ~5-6 (neutral/acidic) [4]

Glycosylation Yes No [4]

Biotin Binding Sites 4 4 [4][5]

The Avidin-Biotin System in Immunoassays
The high affinity and tetravalency of avidin and streptavidin are leveraged in immunoassays to

create a bridge between the detection antibody and a reporter molecule (e.g., an enzyme or

fluorophore), leading to significant signal amplification. The two most common methods are the

Avidin-Biotin Complex (ABC) and the Labeled Streptavidin-Biotin (LSAB) techniques.[9]

Avidin-Biotin Complex (ABC) Method
In the ABC method, a biotinylated secondary antibody binds to the primary antibody, which is in

turn bound to the target antigen. Subsequently, a pre-formed complex of avidin and a

biotinylated enzyme (such as horseradish peroxidase - HRP) is added. Each avidin molecule

can bind multiple biotinylated enzyme molecules, and the remaining biotin-binding sites on the

avidin molecules in the complex bind to the biotinylated secondary antibody. This creates a
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large, enzyme-rich complex at the site of the antigen, leading to a substantial increase in signal

upon addition of the enzyme's substrate.[5][9][10]
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Fig. 1: Avidin-Biotin Complex (ABC) Method Workflow.

Labeled Streptavidin-Biotin (LSAB) Method
The LSAB method is a variation that often provides lower background staining due to the

neutral pI of streptavidin. In this technique, a biotinylated secondary antibody is followed by the

addition of enzyme-conjugated streptavidin. The streptavidin-enzyme conjugate directly binds

to the biotinylated secondary antibody. This method is generally considered more sensitive

than the ABC method due to the formation of smaller complexes that can better penetrate the

tissue.
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Fig. 2: Labeled Streptavidin-Biotin (LSAB) Method Workflow.

Experimental Protocols
Detailed methodologies for common immunoassays utilizing the avidin-biotin system are

provided below. Note that these are general protocols and may require optimization for specific
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antibodies and sample types.

Antibody Biotinylation
The covalent attachment of biotin to antibodies is a critical first step. The most common method

involves the use of N-hydroxysuccinimide (NHS) esters of biotin, which react with primary

amines (lysine residues) on the antibody.[11]

Materials:

Antibody of interest

NHS-biotin

Sodium bicarbonate buffer (0.1 M, pH 8.0)

Phosphate-buffered saline (PBS)

Dimethyl sulfoxide (DMSO)

Ammonium chloride (NH₄Cl, 1 M)

Dialysis tubing or desalting column

Procedure:

Prepare the antibody by diluting it to 1 mg/mL in 0.1 M sodium bicarbonate buffer.[12]

Dissolve 1 mg of NHS-biotin in 1 mL of DMSO.[12]

Add a molar excess of the NHS-biotin solution to the antibody solution. A common starting

point is a 20-fold molar excess.

Incubate the reaction for 2-4 hours at room temperature with gentle stirring.[12]

To quench the reaction, add NH₄Cl to a final concentration of 50 mM and incubate for 10

minutes at room temperature.[12]
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Remove excess, unreacted biotin by dialysis against PBS at 4°C or by using a desalting

column.[12]

Determine the final concentration of the biotinylated antibody using a protein assay (e.g.,

BCA).

Preparation
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Fig. 3: General Workflow for Antibody Biotinylation.

Avidin-Biotin Based Enzyme-Linked Immunosorbent
Assay (ELISA)
This protocol describes a sandwich ELISA format using streptavidin-biotin detection for signal

amplification.[13]

Materials:

Coating Buffer (e.g., 0.1 M sodium carbonate, pH 9.6)

Wash Buffer (e.g., PBS with 0.05% Tween-20)

Blocking Buffer (e.g., PBS with 1% BSA)

Capture Antibody

Samples and Standards

Biotinylated Detection Antibody
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Streptavidin-HRP conjugate

TMB Substrate

Stop Solution (e.g., 2 M H₂SO₄)

96-well microtiter plate

Procedure:

Coat the microtiter plate wells with 100 µL of capture antibody (1-10 µg/mL in coating buffer)

and incubate overnight at 4°C.[13]

Wash the plate three times with wash buffer.[13]

Block the wells with 150 µL of blocking buffer for 1 hour at 37°C.[13]

Wash the plate four times with wash buffer.[13]

Add 100 µL of samples and standards to the appropriate wells and incubate for 90 minutes

at 37°C.[13]

Wash the plate three times with wash buffer.[13]

Add 100 µL of biotinylated detection antibody and incubate for 1 hour at 37°C.

Wash the plate three times with wash buffer.[13]

Add 100 µL of streptavidin-HRP conjugate and incubate for 30 minutes at 37°C.

Wash the plate five times with wash buffer.

Add 100 µL of TMB substrate and incubate in the dark until color develops.

Stop the reaction by adding 50 µL of stop solution.

Read the absorbance at 450 nm.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 11 Tech Support

https://www.antibody-creativebiolabs.com/protocol-of-sandwich-elisa-with-streptavidin-biotin-detection.htm
https://www.antibody-creativebiolabs.com/protocol-of-sandwich-elisa-with-streptavidin-biotin-detection.htm
https://www.antibody-creativebiolabs.com/protocol-of-sandwich-elisa-with-streptavidin-biotin-detection.htm
https://www.antibody-creativebiolabs.com/protocol-of-sandwich-elisa-with-streptavidin-biotin-detection.htm
https://www.antibody-creativebiolabs.com/protocol-of-sandwich-elisa-with-streptavidin-biotin-detection.htm
https://www.antibody-creativebiolabs.com/protocol-of-sandwich-elisa-with-streptavidin-biotin-detection.htm
https://www.antibody-creativebiolabs.com/protocol-of-sandwich-elisa-with-streptavidin-biotin-detection.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2761548?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Avidin-Biotin Based Western Blotting
This protocol outlines the use of a biotinylated secondary antibody and streptavidin-HRP for the

detection of a target protein on a membrane.

Materials:

PVDF or Nitrocellulose membrane with transferred proteins

Tris-buffered saline (TBS) with 0.1% Tween-20 (TBST)

Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST)

Primary Antibody

Biotinylated Secondary Antibody

Streptavidin-HRP conjugate

Chemiluminescent substrate (ECL)

Procedure:

Block the membrane in blocking buffer for 1 hour at room temperature with gentle agitation.

Wash the membrane three times for 5 minutes each with TBST.

Incubate the membrane with the primary antibody (diluted in blocking buffer) for 1-2 hours at

room temperature or overnight at 4°C.

Wash the membrane three times for 5 minutes each with TBST.

Incubate the membrane with the biotinylated secondary antibody (diluted in blocking buffer)

for 1 hour at room temperature.[12]

Wash the membrane three times for 5 minutes each with TBST.

Incubate the membrane with streptavidin-HRP conjugate (diluted in TBST) for 30 minutes at

room temperature.
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Wash the membrane three times for 5 minutes each with TBST.

Incubate the membrane with ECL substrate according to the manufacturer's instructions.

Visualize the signal using an appropriate imaging system.

Avidin-Biotin Based Immunohistochemistry (IHC)
This protocol describes the ABC method for staining paraffin-embedded tissue sections.[10][14]

[15][16]

Materials:

Deparaffinized and rehydrated tissue sections on slides

Antigen retrieval buffer (if required)

Hydrogen peroxide (3%) to block endogenous peroxidase activity

Blocking serum (from the same species as the secondary antibody)

Primary antibody

Biotinylated secondary antibody

ABC reagent (pre-formed avidin-biotin-HRP complex)

DAB substrate-chromogen solution

Hematoxylin counterstain

Procedure:

Perform deparaffinization and rehydration of the tissue sections.[10][16]

If required, perform antigen retrieval according to the primary antibody datasheet.[16]

Block endogenous peroxidase activity by incubating with 3% H₂O₂ for 10-15 minutes.[14][16]
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Wash three times in PBS.[14]

Block non-specific binding by incubating with normal serum for 10-15 minutes.[10]

Incubate with the primary antibody for 30-60 minutes at room temperature or overnight at

4°C.[10][14]

Wash three times in PBS.[15]

Incubate with the biotinylated secondary antibody for 30 minutes.[10][16]

Wash three times in PBS.[15]

Incubate with the pre-formed ABC reagent for 30 minutes.[10][15]

Wash three times in PBS.[15]

Incubate with DAB substrate solution until the desired stain intensity develops (typically 1-10

minutes).[10][15]

Rinse with distilled water.[14]

Counterstain with hematoxylin.[10][14]

Dehydrate and mount the slides.[10]

Conclusion
The avidin-biotin interaction remains a powerful and versatile tool in the arsenal of researchers

and drug development professionals. Its exceptional affinity and specificity, coupled with the

potential for significant signal amplification, enable the development of highly sensitive and

robust immunoassays. A thorough understanding of the underlying principles, quantitative

parameters, and detailed experimental protocols, as outlined in this guide, is essential for the

successful implementation of this technology in the laboratory.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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